5H-Dibenzo[a,d]cycloheptene-5-propanamine
Overview
Description
Synthesis Analysis
The synthesis of 5H-Dibenzo[a,d]cycloheptenes has been achieved from ortho-aryl alkynyl benzyl alcohols and arenes via a Tf2O-mediated formal [5 + 2] annulation reaction . This transformation probably involves an intermolecular Friedel–Crafts-type alkylation and a subsequent intramolecular 7- endo-dig cyclization in one pot .Molecular Structure Analysis
The molecular structure of 5H-Dibenzo[a,d]cycloheptene-5-propanamine is complex. The IUPAC Standard InChI for a similar compound, 5H-Dibenzo[a,d]cyclohepten-5-one, is InChI=1S/C15H10O/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-10H .Chemical Reactions Analysis
The chemical reactions involving this compound are complex. A new synthetic methodology for the synthesis of 5H-dibenzo[a,d]cycloheptenes from ortho-aryl alkynyl benzyl alcohols and arenes via a Tf2O-mediated formal [5 + 2] annulation reaction has been achieved .Scientific Research Applications
The 5,5-dibenzosuberyl group, related to 5H-Dibenzo[a,d]cycloheptene, is used as a protecting group for amines, amino-acids, alcohols, thiols, and carboxylic acids. It offers stability in acidic media and can be easily removed under mild conditions (Pless, 1976).
Certain analogues of 5H-dibenzo[a,d]cycloheptene exhibit strong binding to dopamine D-4 and serotonin S-2A receptors, indicating potential in neuropsychopharmacology (Phillips et al., 1994).
The compound has been used in organic synthesis and catalysis. For example, a novel method for preparing 10,11-dihydro-10,5-(epoxymethano)-5H-dibenzo[a,d]cycloheptene-13-one and its derivatives has been developed (Dobson et al., 1968).
Dibenzo[a,d]cycloalkenimines, derivatives of 5H-Dibenzo[a,d]cycloheptene, have shown potential as NMDA antagonists and anticonvulsants, with specific enantiomers demonstrating higher biological activity (Thompson et al., 1990).
Derivatives of 5H-Dibenzo[a,d]cyclohepten-5-one with hole-transporting groups have been explored for their suitability in blue-green light-emitting diodes due to their good thermal stability (Wang et al., 2015).
Its application in the synthesis of cyclopropane derivatives has been demonstrated through the successful preparation of 5, 5-Dibromo-10, 11-dihydro-5H-dibenzo[a, d]cycloheptene (Moritani et al., 1967).
Photoelectron spectroscopy has been used to understand the electronic structure and gas phase conformation of 5H-dibenzo (a, d) cycloheptene analogs, aiding in molecular orbital calculations (Güsten et al., 1976).
Conformational analysis of some 5H-dibenzo[a,d]cycloheptenes has revealed variations in inversion barriers, aiding in the understanding of molecular dynamics (Hjelmencrantz et al., 2000).
The photophysical properties of 5H-dibenzo(a,d)cyclohepten-5-one, such as fluorescence and triplet-triplet absorption, have been studied under different quenching conditions (Kavlakoglu et al., 2000).
Properties
IUPAC Name |
3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N/c19-13-5-10-18-16-8-3-1-6-14(16)11-12-15-7-2-4-9-17(15)18/h1-4,6-9,11-12,18H,5,10,13,19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIUOIZCQUUQAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(C3=CC=CC=C3C=CC2=C1)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.